molecular formula C14H10BrFN2O2 B5702311 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide CAS No. 5279-82-3

3-bromo-N'-(4-fluorobenzoyl)benzohydrazide

Cat. No. B5702311
CAS RN: 5279-82-3
M. Wt: 337.14 g/mol
InChI Key: QVRUVTYWXOBEPE-UHFFFAOYSA-N
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Description

3-bromo-N'-(4-fluorobenzoyl)benzohydrazide, also known as BBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBH is a hydrazide derivative that has been synthesized and studied for its potential as an antibacterial, antifungal, and anticancer agent.

Mechanism of Action

The mechanism of action of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has been shown to have low toxicity in vitro and in vivo studies. It does not affect normal human cells and tissues at concentrations that are effective against bacteria, fungi, and cancer cells. 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in lab experiments is its potent antibacterial, antifungal, and anticancer activity. It can be used to study the mechanisms of bacterial and fungal cell wall synthesis and the mechanisms of cancer cell growth and proliferation. One limitation of using 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the mechanism of action of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in more detail to gain a better understanding of its antibacterial, antifungal, and anticancer activity. Further studies are also needed to determine the efficacy of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in animal models and in clinical trials. Finally, the potential of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide as a lead compound for the development of new antibacterial, antifungal, and anticancer agents should be explored.

Synthesis Methods

The synthesis of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide involves the reaction of 4-fluorobenzoylhydrazine and 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization with an appropriate solvent.

Scientific Research Applications

3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has been extensively studied for its potential as an antibacterial, antifungal, and anticancer agent. In vitro studies have shown that 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has potent antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. It has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-bromo-N'-(4-fluorobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O2/c15-11-3-1-2-10(8-11)14(20)18-17-13(19)9-4-6-12(16)7-5-9/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRUVTYWXOBEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967251
Record name 3-Bromo-N-(4-fluorobenzoyl)benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(4-fluorobenzoyl)benzene-1-carbohydrazonic acid

CAS RN

5279-82-3
Record name 3-Bromo-N-(4-fluorobenzoyl)benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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